2-Methylcyclohexa-1,4-diene-1-carbaldehyde
Description
Properties
CAS No. |
60468-98-6 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methylcyclohexa-1,4-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-3,6H,4-5H2,1H3 |
InChI Key |
BWDDYPIKNXWPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC=CC1)C=O |
Origin of Product |
United States |
Preparation Methods
Birch Reduction of Methylbenzoic Acids and Subsequent Isomerization
One of the classical approaches to synthesize this compound involves the Birch reduction of 2-methylbenzoic acid derivatives, followed by isomerization steps. The Birch reduction selectively reduces aromatic rings to 1,4-dihydro derivatives under mild conditions using alkali metals in liquid ammonia with an alcohol as a proton source.
- The 1,4-dihydrotoluic acids obtained from the Birch reduction of 2-methylbenzoic acid are isomerized to 2-methylcyclohexa-1,5-diene-1-carboxylic acid.
- These conjugated diene acids can then be further transformed through cycloaddition reactions to yield derivatives related to this compound.
This method is well-documented for its regioselectivity and efficiency in producing cyclohexadiene derivatives with a methyl substituent.
Organocatalyzed Asymmetric Synthesis via Jørgensen-Hayashi Catalysts
A modern and stereoselective approach involves the organocatalyzed asymmetric synthesis of chiral 1,3-cyclohexadienals, which are structurally related to this compound.
- The reaction employs β-disubstituted α,β-unsaturated aldehydes and chiral α,β-unsaturated aldehydes in the presence of Jørgensen-Hayashi organocatalysts.
- This method allows for stereocontrolled access to the cyclohexadienal backbone, which can be tailored to produce this compound or its analogs.
- Experimental conditions such as catalyst type, solvent, and additives were optimized to improve yields and diastereoselectivity (Table 1).
- The best yields and diastereomeric ratios were obtained using Jørgensen-Hayashi catalyst in chloroform without additional additives.
Table 1: Selected Experimental Conditions and Outcomes for Organocatalyzed Synthesis
| Entry | Catalyst Type | Solvent | Additive | Yield (%) | Diastereomeric Ratio (d.r.) | Notes |
|---|---|---|---|---|---|---|
| 1 | Pyrrolidine (non-chiral) | Various | None | Low | None | Low yield, no diastereoselectivity |
| 2-3 | L-Proline | Various | None | Very low | None | Formation of side products |
| 4-5 | MacMillan catalysts | Various | None | None | N/A | No reaction observed |
| 6-9 | Jørgensen-Hayashi catalyst | CHCl3 | None | Moderate | Good | Optimal conditions |
| 10-14 | Jørgensen-Hayashi catalyst | Other solvents | Various acids/bases | Variable | Variable | Additives affect yield |
Oxidation and Functional Group Transformations
- The aldehyde group in this compound can be introduced or modified via oxidation reactions of precursor alcohols or by selective functional group transformations.
- For example, oxidation of the corresponding alcohol or partial reduction of carboxylic acid derivatives can yield the aldehyde functionality.
- Specific oxidation protocols, such as NaClO2-mediated oxidation in the presence of NaH2PO4 and 2-methyl-2-butene as scavenger, have been used to obtain related carboxylic acids, which can be further converted to aldehydes.
Analytical and Purification Techniques
- Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using Newcrom R1 columns has been successfully applied for the isolation and purification of this compound.
- The mobile phase typically consists of acetonitrile, water, and phosphoric acid; for mass spectrometry compatibility, phosphoric acid is replaced by formic acid.
- This scalable chromatographic method allows for efficient separation of impurities and is suitable for preparative applications as well as pharmacokinetic studies.
Summary of Research Outcomes and Comparative Analysis
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Birch Reduction + Isomerization | Classical, regioselective aromatic reduction | Well-established, good regioselectivity | Requires handling of liquid ammonia and alkali metals |
| Organocatalyzed Asymmetric Synthesis | Stereocontrolled, uses Jørgensen-Hayashi catalysts | High stereoselectivity, mild conditions | Moderate yields, catalyst sensitivity |
| Oxidation of Precursors | Functional group transformation approach | Versatile, can be combined with other steps | Multi-step, requires careful control of oxidation state |
| Preparative RP-HPLC Purification | Efficient isolation and purification | Scalable, compatible with MS | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
2-Methylcyclohexa-1,4-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Methylcyclohexa-1,4-diene-1-carboxylic acid.
Reduction: 2-Methylcyclohexa-1,4-diene-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methylcyclohexa-1,4-diene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methylcyclohexa-1,4-diene-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the diene system can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical entities with diverse properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclohexadiene Carbaldehydes
The compound (6E)-6-[(2,5-dichlorophenyl)amino]-3-oxocyclohexa-1,4-diene-1-carbaldehyde (C₁₃H₇Cl₂NO₂, MW: 279) shares the cyclohexadiene-carbaldehyde core but incorporates additional substituents: a dichlorophenylamino group and a ketone (oxo) at position 3 .
| Property | 2-Methylcyclohexa-1,4-diene-1-carbaldehyde | (6E)-6-[(2,5-Dichlorophenyl)amino]-3-oxo derivative |
|---|---|---|
| Molecular Weight | 122.167 | 279 |
| Functional Groups | Aldehyde, diene | Aldehyde, diene, oxo, dichlorophenylamino |
| LogP | 1.86 | Inferred higher (due to Cl substituents) |
| Applications | Analytical (HPLC) | Biodegradation intermediate (diclofenac pathway) |
Key Differences :
- The dichlorophenyl and oxo groups in the derivative increase molecular weight and polarity, likely altering solubility and reactivity.
- The derivative’s aromatic chlorine atoms may enhance environmental persistence compared to the simpler methyl-substituted parent compound .
Bicyclic Analogues: 1,4-Dihydro-1,4-methanonaphthalene
1,4-Dihydro-1,4-methanonaphthalene (C₁₁H₁₀, MW: 142.2) is a bicyclic diene lacking the aldehyde group .
| Property | This compound | 1,4-Dihydro-1,4-methanonaphthalene |
|---|---|---|
| Structure | Monocyclic with aldehyde | Bicyclic (norbornene-like) |
| Functional Groups | Aldehyde, diene | Diene only |
| Molecular Weight | 122.167 | 142.2 |
| Reactivity | Aldehyde-mediated (e.g., nucleophilic addition) | Diene-mediated (e.g., Diels-Alder) |
Key Differences :
- The absence of an aldehyde in the bicyclic compound limits its utility in condensation reactions but enhances its suitability as a diene in cycloadditions.
Functional Group Analogues: Cyclohexylamine Derivatives
For example:
- Both 2-methylcyclohexadiene carbaldehyde and cyclohexylamine derivatives exhibit moderate LogP values (~1.8–2.5), suggesting comparable lipid solubility.
- However, the primary amine group in cyclohexylamine derivatives introduces different toxicological profiles (e.g., respiratory irritation) compared to the aldehyde’s electrophilic reactivity .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-Methylcyclohexa-1,4-diene-1-carbaldehyde (CAS No. 60468-98-6) is an organic compound with the molecular formula . It is characterized by a cyclohexadiene structure with an aldehyde functional group, which contributes to its reactivity and potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for some tested strains are summarized in the following table:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 25 |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents, especially in the face of rising antibiotic resistance.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for its anticancer potential . A study involving various cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MDA-MB-231) and showed significant cytotoxicity against HeLa cells. The results are summarized in the following table:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| HeLa | 20 |
The mechanism of action appears to involve the induction of oxidative stress and the activation of apoptotic pathways, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative damage and subsequent cell death.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, preventing cancer cells from dividing.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of cyclohexadienes, including this compound. The results indicated that modifications to the aldehyde group could enhance antibacterial activity. The study concluded that this compound could be a valuable scaffold for developing new antibiotics.
Investigation into Anticancer Properties
Another significant study focused on the anticancer properties of this compound. Researchers found that treatment with this compound led to a dose-dependent decrease in cell viability among breast cancer cells. Further investigation revealed that the compound triggered apoptosis through mitochondrial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
